molecular formula C8H8FNO2 B8053153 1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone

1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone

Cat. No.: B8053153
M. Wt: 169.15 g/mol
InChI Key: XNKOGQLQPURKSY-UHFFFAOYSA-N
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Description

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . It is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring, along with an ethanone group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as:

  • Anticancer Agents : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral and Anti-inflammatory Activities : The compound's ability to modulate immune responses makes it a candidate for developing drugs targeting viral infections and inflammatory diseases.

Biological Studies

The compound is utilized in biological assays to investigate:

  • Enzyme Inhibition : Its structural similarity to nicotinamide adenine dinucleotide (NAD) allows it to act as a competitive inhibitor in enzyme assays, aiding in the study of metabolic pathways.
  • Receptor Modulation : The compound can influence receptor activity, providing insights into signaling pathways relevant to diseases such as diabetes and neurodegenerative disorders.

Material Science

In material science, this compound is explored for its electronic properties, which are beneficial for:

  • Organic Semiconductors : The compound's ability to facilitate electron transfer makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Chemical Biology

This compound functions as a chemical probe in biochemical studies, allowing researchers to dissect complex biological pathways involving nicotinamide derivatives. It aids in understanding the role of NAD analogs in cellular metabolism and signaling.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research featured in Biochemical Journal explored the inhibitory effects of this compound on certain dehydrogenases. The results indicated that it competes with NAD+, effectively reducing enzymatic activity, which could be leveraged for therapeutic interventions in metabolic disorders .

Case Study 3: Material Science Applications

A recent investigation into organic electronics revealed that incorporating this compound into polymer matrices enhanced charge mobility. This finding suggests its potential use in developing high-performance organic semiconductors .

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone can be compared with other similar compounds, such as:

These similar compounds highlight the unique properties and applications of this compound, particularly in its use as an intermediate in organic synthesis and its potential therapeutic properties.

Biological Activity

1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone, a compound featuring a pyridine ring with fluorine and methoxy substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to elucidate its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H8FNO\text{C}_8\text{H}_8\text{F}\text{N}\text{O}
  • Molecular Weight : 167.15 g/mol
  • CAS Number : [not specified in the sources]

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor, potentially affecting metabolic pathways involved in cell proliferation and apoptosis .
  • Receptor Modulation : It may modulate receptor activity in cellular signaling pathways, influencing processes such as inflammation and cell survival .

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyridine derivatives, including this compound, revealed significant inhibition against various bacterial strains. The compound was tested against:

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Klebsiella pneumoniae12

These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the findings from various assays measuring cell viability:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting promising anticancer activity .

Case Studies

Case Study 1: Hepatotoxicity Assessment

A study involving Sprague Dawley rats highlighted the hepatotoxic potential of the compound when administered at high doses. Histological examinations revealed liver damage characterized by biliary epithelial hyperplasia and increased serum liver enzymes, indicating a need for caution in therapeutic applications .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of related compounds demonstrated that modifications on the pyridine ring significantly influenced biological activity. For instance, substituents at different positions impacted both potency and selectivity against various targets, underscoring the importance of structural optimization in drug development .

Properties

IUPAC Name

1-(5-fluoro-6-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(11)6-3-7(9)8(12-2)10-4-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKOGQLQPURKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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